

comparative study of N,N-Diisobutylethylenediamine derivative efficacy

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Compound of Interest

Compound Name: *N,N-Diisobutylethylenediamine*

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A Comparative Efficacy Analysis of N,N'-Disubstituted Ethylenediamine Derivatives in Antileishmanial Applications

This guide presents a comparative study of the efficacy of a series of N,N'-disubstituted ethylenediamine and imidazolidine derivatives against *Leishmania* species. The data and methodologies are compiled to provide researchers, scientists, and drug development professionals with a clear, objective comparison of the antileishmanial performance of these compounds. The findings suggest that certain structural modifications significantly enhance the antiparasitic activity of the ethylenediamine scaffold, highlighting its potential as a basis for the development of new antileishmanial drugs.

Efficacy and Cytotoxicity Data

The in vitro activity of the synthesized N,N'-disubstituted ethylenediamine and imidazolidine derivatives was evaluated against promastigote forms of *Leishmania amazonensis* and *Leishmania major*, as well as against intracellular amastigotes in peritoneal macrophages. Cytotoxicity was assessed using murine macrophages to determine the selectivity of the compounds for the parasite. The results, including 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50), are summarized in the tables below.

Table 1: Antileishmanial Activity against Promastigote Forms

Compound	Substituent (R)	<i>L. amazonensis</i> IC50 (µg/mL)	<i>L. major</i> IC50 (µg/mL)
3	H	> 30.0	> 30.0
4	p-methoxybenzyl	8.5	6.2
5	Imidazolidine (from 4)	10.2	8.9
6	Imidazolidine-phenyl	15.5	12.8
7	Imidazolidine-p-chlorophenyl	20.1	18.4
8	Imidazolidine-p-methylphenyl	> 40.0	> 40.0
9	Imidazolidine-p-methoxyphenyl	25.3	15.7
10	Imidazolidine-p-nitrophenyl	> 40.0	> 40.0
11	Imidazolidine-3,4-methylenedioxyphenyl	22.4	19.6
Amphotericin B	(Reference Drug)	0.4	0.3

Data extracted from "Synthesis, Cytotoxicity, and Antileishmanial Activity of N,N'-Disubstituted Ethylenediamine and Imidazolidine Derivatives".[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Activity against Intracellular Amastigotes and Cytotoxicity

Compound	<i>L. amazonensis</i> Amastigote IC50 (µg/mL)	Murine Macrophage CC50 (µg/mL)	Selectivity Index (SI = CC50/IC50)
4	2.0	> 30.0	> 15.0
5	9.4	> 30.0	> 3.2

Data extracted from "Synthesis, Cytotoxicity, and Antileishmanial Activity of N,N'-Disubstituted Ethylenediamine and Imidazolidine Derivatives".[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

Synthesis of N,N'-Disubstituted Ethylenediamine and Imidazolidine Derivatives

The synthesis of the N,N'-disubstituted ethylenediamine precursor (Compound 4) was achieved following established literature procedures.[\[2\]](#) The imidazolidine derivatives (Compounds 5-11) were synthesized by reacting the N,N'-disubstituted ethylenediamine with various aromatic aldehydes in ethanol.[\[2\]](#)

General Procedure for Imidazolidine Synthesis: A solution of N,N'-disubstituted ethylenediamine (1 equivalent) and the respective aromatic aldehyde (1.1 equivalents) in ethanol was stirred at room temperature for a specified time. The reaction progress was monitored by thin-layer chromatography. Upon completion, the solvent was evaporated under reduced pressure, and the resulting crude product was purified by column chromatography or recrystallization to yield the final imidazolidine derivative.

In Vitro Antileishmanial Activity Assay (Promastigotes)

Leishmania promastigotes were cultured in Schneider's insect medium supplemented with 10% fetal bovine serum. The assay was performed in 96-well plates where promastigotes (1×10^6 cells/mL) were exposed to serial dilutions of the test compounds. The plates were incubated at 26 °C for 72 hours. Parasite viability was determined using a resazurin-based assay, where the reduction of resazurin to the fluorescent resorufin by viable cells was measured. The IC₅₀ values were calculated from dose-response curves.[\[5\]](#)

In Vitro Antileishmanial Activity Assay (Intracellular Amastigotes)

Murine peritoneal macrophages were harvested and plated in 96-well plates. The macrophages were then infected with *L. amazonensis* promastigotes. After infection, the cells were washed to remove extracellular parasites and incubated with different concentrations of the test compounds for 72 hours. The number of intracellular amastigotes was determined by

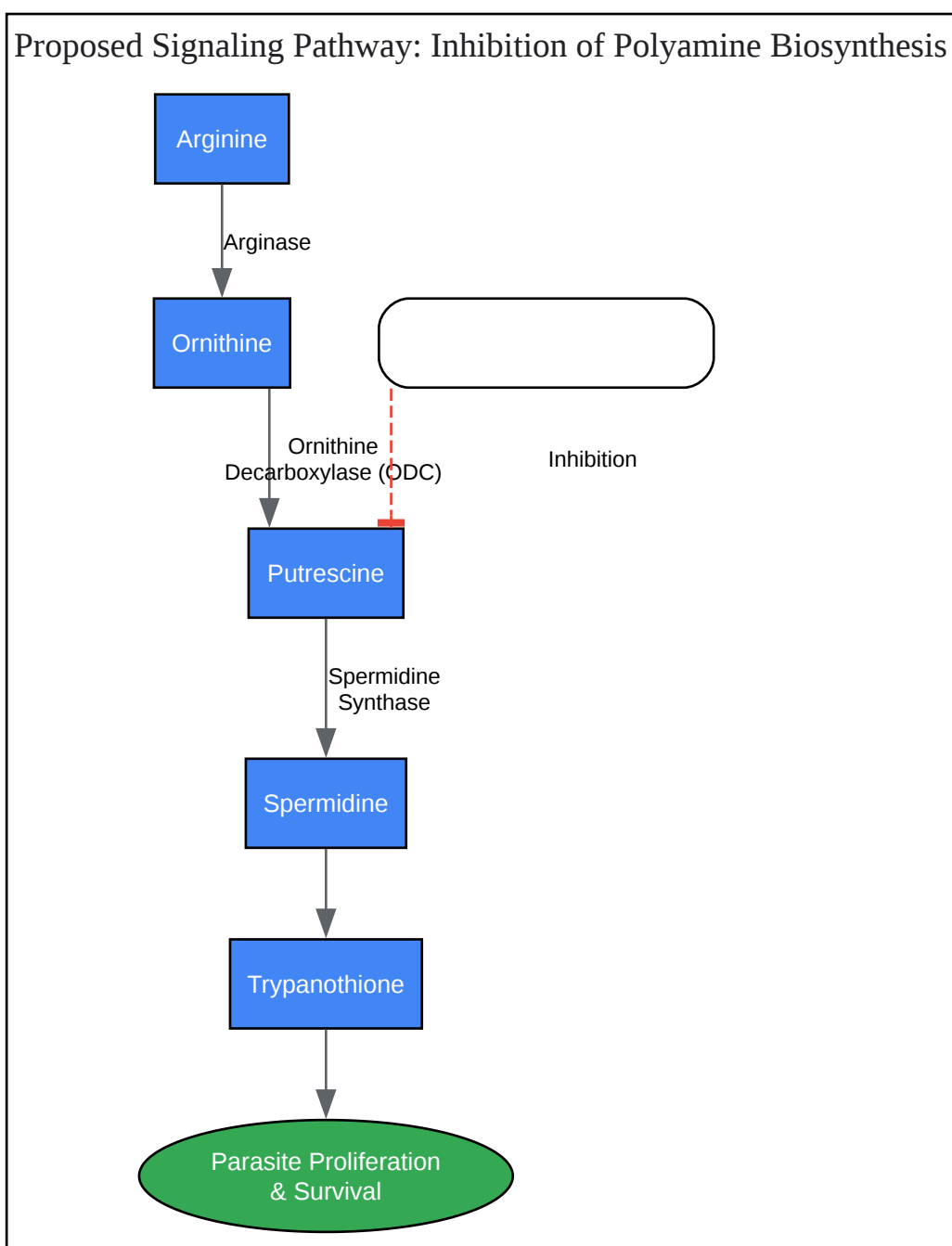
microscopic counting after Giemsa staining. The IC50 values were determined by comparing the number of amastigotes in treated versus untreated cells.[5][6][7]

Cytotoxicity Assay

Murine peritoneal macrophages were plated in 96-well plates and exposed to various concentrations of the test compounds for 72 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The CC50 values were calculated from the dose-response curves.[1][2][3][4]

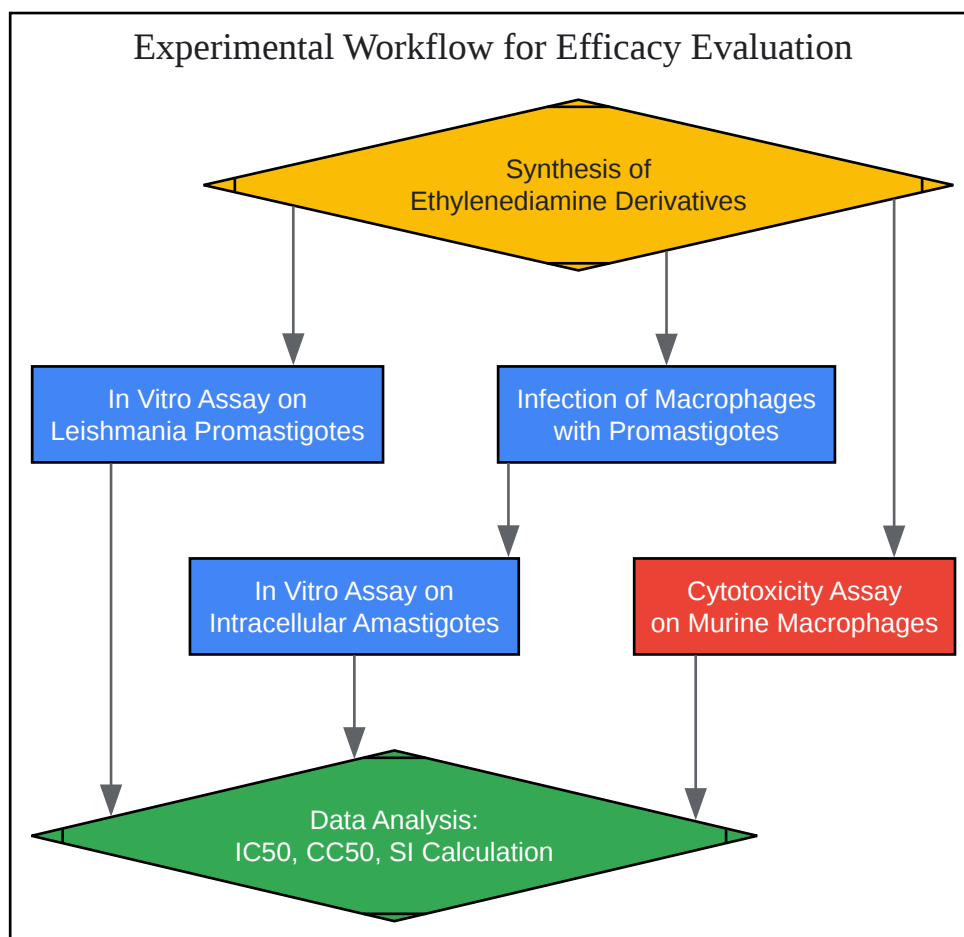
Mechanism of Action and Experimental Workflow

The antileishmanial activity of ethylenediamine derivatives is suggested to be related to the inhibition of polyamine synthesis in the parasite. Polyamines are essential for cell proliferation and differentiation, and their biosynthetic pathway in *Leishmania* differs from that in mammals, making it an attractive drug target.[8][9][10][11][12] The hydrophobic nature of the substituents on the ethylenediamine backbone may facilitate the penetration of the compounds into the parasite, where they can interfere with the polyamine metabolism.[1][2][3][4]



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Caption: Proposed mechanism of action of N,N'-disubstituted ethylenediamine derivatives.



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Caption: Experimental workflow for evaluating the antileishmanial efficacy of derivatives.

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